molecular formula C12H14N2O3 B1484451 3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-60-8

3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484451
CAS No.: 2098142-60-8
M. Wt: 234.25 g/mol
InChI Key: DZQMRMPSTFMUTA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring and a tetrahydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of furan with a halogenated pyrimidinedione precursor under palladium-catalyzed conditions. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrimidinediones or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The furan ring and the tetrahydropyrimidinedione core play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Furan derivatives: Compounds containing furan rings are structurally similar and share some chemical properties.

Uniqueness: 3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-tert-butyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQMRMPSTFMUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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